molecular formula C19H20N8O B5595438 N-(6-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine

N-(6-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine

Cat. No.: B5595438
M. Wt: 376.4 g/mol
InChI Key: OCPOHMXQFUEUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine is a useful research compound. Its molecular formula is C19H20N8O and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.17600729 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Pharmaceutical Applications

Nitrogen-containing compounds, including pyridines, pyrazines, and piperazines, are foundational structures in pharmaceuticals and agrochemicals due to their high biological activity. Pyridines, for instance, are widely used in creating herbicides, insecticides, and various pharmaceuticals, showcasing their versatility and essential role in drug development. Pyrazines serve as intermediates in pharmaceutical manufacturing, indicating the critical nature of these heterocyclic compounds in creating effective treatments, including anti-tuberculosis drugs such as pyrazinamide. The research highlights the significant application of these nitrogen-containing heterocycles in developing new pharmaceuticals, suggesting the relevance of N-(6-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine in medicinal chemistry (Higasio & Shoji, 2001).

Synthesis and Molecular Docking in Drug Design

The synthesis of novel pyridine and fused pyridine derivatives has been explored, starting from specific hydrazinyl compounds treated with various reagents to afford a range of derivatives. These compounds underwent in silico molecular docking screenings to evaluate their potential as ligands for target proteins, demonstrating moderate to good binding energies. This approach underscores the importance of this compound analogs in drug discovery, particularly in antimicrobial and antioxidant applications, reflecting its potential for further development in pharmacological contexts (Flefel et al., 2018).

Anti-tuberculosis Drug Development

A series of derivatives based on the structure of this compound have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Several compounds exhibited significant inhibitory activity, demonstrating the compound's utility in developing new anti-tubercular agents. This research provides a foundational approach for designing more effective treatments for tuberculosis, showcasing the compound's potential in therapeutic applications (Srinivasarao et al., 2020).

Properties

IUPAC Name

[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O/c1-14-3-2-4-16(22-14)23-17-5-6-18(25-24-17)26-9-11-27(12-10-26)19(28)15-13-20-7-8-21-15/h2-8,13H,9-12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPOHMXQFUEUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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